molecular formula C9H7ClN2O3 B14597694 3-(2-Chlorophenyl)-5-methoxy-1,3,4-oxadiazol-2(3H)-one CAS No. 60931-28-4

3-(2-Chlorophenyl)-5-methoxy-1,3,4-oxadiazol-2(3H)-one

Cat. No.: B14597694
CAS No.: 60931-28-4
M. Wt: 226.61 g/mol
InChI Key: HQWUYCLWROXOEQ-UHFFFAOYSA-N
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Description

3-(2-Chlorophenyl)-5-methoxy-1,3,4-oxadiazol-2(3H)-one is a chemical compound that belongs to the class of oxadiazoles Oxadiazoles are heterocyclic compounds containing an oxygen and two nitrogen atoms in a five-membered ring This particular compound is characterized by the presence of a chlorophenyl group and a methoxy group attached to the oxadiazole ring

Preparation Methods

The synthesis of 3-(2-Chlorophenyl)-5-methoxy-1,3,4-oxadiazol-2(3H)-one typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method involves the reaction of 2-chlorobenzohydrazide with methoxyacetic acid in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3). The reaction is carried out under reflux conditions, leading to the formation of the oxadiazole ring.

Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent product quality and yield.

Chemical Reactions Analysis

3-(2-Chlorophenyl)-5-methoxy-1,3,4-oxadiazol-2(3H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3), leading to the formation of corresponding oxadiazole derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the formation of reduced oxadiazole products.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols, leading to the formation of substituted oxadiazole derivatives.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane (DCM) or tetrahydrofuran (THF), and reaction temperatures ranging from room temperature to reflux conditions. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

3-(2-Chlorophenyl)-5-methoxy-1,3,4-oxadiazol-2(3H)-one has a wide range of scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds. Its unique structure makes it a valuable intermediate in organic synthesis.

    Biology: The compound has been studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties. It is used in the development of new pharmaceuticals and bioactive molecules.

    Medicine: Research has shown that derivatives of this compound may have therapeutic potential in treating various diseases. It is being investigated for its role in drug discovery and development.

    Industry: The compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in the development of new materials with specific functionalities.

Mechanism of Action

The mechanism of action of 3-(2-Chlorophenyl)-5-methoxy-1,3,4-oxadiazol-2(3H)-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to its potential anticancer effects. The exact molecular targets and pathways involved depend on the specific biological context and the derivatives of the compound being studied.

Comparison with Similar Compounds

3-(2-Chlorophenyl)-5-methoxy-1,3,4-oxadiazol-2(3H)-one can be compared with other similar compounds, such as:

    3-(2-Chlorophenyl)-1,3,4-oxadiazol-2(3H)-one: Lacks the methoxy group, which may affect its chemical reactivity and biological activity.

    5-Methoxy-1,3,4-oxadiazol-2(3H)-one: Lacks the chlorophenyl group, which may influence its overall properties and applications.

    3-(2-Chlorophenyl)-5-methyl-1,3,4-oxadiazol-2(3H)-one: Contains a methyl group instead of a methoxy group, leading to differences in its chemical and biological behavior.

Properties

IUPAC Name

3-(2-chlorophenyl)-5-methoxy-1,3,4-oxadiazol-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7ClN2O3/c1-14-8-11-12(9(13)15-8)7-5-3-2-4-6(7)10/h2-5H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HQWUYCLWROXOEQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NN(C(=O)O1)C2=CC=CC=C2Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30606195
Record name 3-(2-Chlorophenyl)-5-methoxy-1,3,4-oxadiazol-2(3H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30606195
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

226.61 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

60931-28-4
Record name 3-(2-Chlorophenyl)-5-methoxy-1,3,4-oxadiazol-2(3H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30606195
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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